molecular formula C22H16F2N2S B2696682 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole CAS No. 1207057-42-8

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B2696682
CAS No.: 1207057-42-8
M. Wt: 378.44
InChI Key: SMDQZRJUZCZTPG-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of fluorine atoms on the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a fluorobenzyl halide.

    Attachment of the Fluorophenyl and Phenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorine atoms on the benzyl and phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-fluorobenzyl)thio)pyrimidine-4,6-diol
  • 2-[(4-fluorobenzyl)thio]benzoic acid
  • 4-[(4-fluorobenzyl)thio]-2-(4-fluorophenyl)-6-methylpyrimidine-5-carboxylic acid

Uniqueness

2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which can result in distinct chemical and biological properties compared to other similar compounds. The presence of both fluorobenzyl and fluorophenyl groups can enhance its stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2S/c23-18-8-6-16(7-9-18)15-27-22-25-14-21(17-4-2-1-3-5-17)26(22)20-12-10-19(24)11-13-20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDQZRJUZCZTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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